DL-Carnitine hydrochloride is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. It is chemically identified as 3-hydroxy-4-(trimethylammonio)butanoate hydrochloride, with the molecular formula C₇H₁₆ClNO₃ and a CAS number of 461-05-2. This compound exists as a white crystalline powder that is soluble in water, making it suitable for various applications in biochemistry and pharmacology .
The general reaction scheme can be summarized as follows:
DL-Carnitine hydrochloride is known for its role in transporting long-chain fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This function is vital for energy metabolism, particularly in muscle tissues and during physical exertion. Additionally, it has been studied for its potential benefits in improving exercise performance, enhancing recovery, and possibly aiding in weight loss by increasing fat oxidation .
The synthesis of DL-carnitine hydrochloride can occur through various methods:
These methods highlight the versatility in synthesizing DL-carnitine hydrochloride for research and therapeutic uses.
DL-Carnitine hydrochloride has a variety of applications:
Interaction studies have shown that DL-carnitine hydrochloride may influence various physiological processes:
These interactions necessitate careful consideration when using DL-carnitine hydrochloride alongside other medications.
DL-Carnitine hydrochloride shares structural and functional similarities with several other compounds:
Compound Name | Structure | Unique Features |
---|---|---|
L-Carnitine | C₇H₁₅NO₃ | Natural form; more effective for energy metabolism |
Acetyl-L-Carnitine | C₇H₁₃NO₃ | Acetylated form; crosses blood-brain barrier more easily |
Propionyl-L-Carnitine | C₈H₁₅NO₃ | Involved in energy metabolism; less common than others |
D-Carnitine | C₇H₁₅NO₃ | Less effective; may block L-carnitine effects |
The uniqueness of DL-carnitine hydrochloride lies in its racemic mixture of both D and L forms, which can have differing biological activities compared to their individual counterparts. While L-carnitine is predominantly active in energy metabolism, the presence of D-carnitine may counteract some benefits associated with L-carnitine supplementation .
DL-Carnitine hydrochloride represents a racemic mixture of the naturally occurring amino acid derivative carnitine, existing as an equimolar combination of both L-carnitine and D-carnitine enantiomers [49]. This quaternary ammonium compound, with the molecular formula C₇H₁₆ClNO₃ and molecular weight of 197.66 g/mol, serves as a critical intermediate in pharmaceutical and nutritional supplement manufacturing [1] [3]. The compound exhibits characteristic properties including a melting point range of 194-200°C, high water solubility at 40 mg/mL, and pronounced hygroscopic behavior [29] [30] [33].
The predominant industrial synthesis of DL-carnitine hydrochloride employs epichlorohydrin as the primary starting material, accounting for the majority of commercial production [6]. This classical approach utilizes a multi-step reaction sequence beginning with the nucleophilic ring-opening of epichlorohydrin by trimethylamine hydrochloride [2]. The initial reaction proceeds under controlled conditions where R-epichlorohydrin, hydrocyanic acid, and trimethylamine serve as the fundamental raw materials [2].
The reaction mechanism involves the formation of L-cyanocarnitine chloride as an intermediate compound through a one-step synthesis under alkaline catalysis [2]. Optimal reaction conditions include temperatures ranging from 0-150°C, with preferred operating ranges of 20-100°C for enhanced selectivity [2] [6]. Reaction times typically span 0.5-36 hours, though optimized protocols achieve completion within 4-8 hours [2]. The reaction pressure requirements range from 0.05-2.0 MPa, with industrial processes favoring 0.4-0.5 MPa for operational efficiency [2].
The molar proportioning of reactants significantly influences product yield and purity [2]. Classical formulations employ epichlorohydrin to hydrocyanic acid to trimethylamine ratios of 1:1.0-2.0:1.0-4.0, while optimized conditions utilize a more precise 1:1.11:1.54 ratio [2]. Basic catalysts including oxide compounds, oxyhydroxide species, alkaline metal carbonates, and quaternary ammonium hydroxides facilitate the ring-opening reaction [2]. Triethylamine has emerged as the preferred catalyst for industrial applications due to its superior performance characteristics [2].
Following the initial condensation, the cyanocarnitine intermediate undergoes hydrolysis using concentrated hydrochloric acid [2]. The hydrolysis reaction requires careful temperature control at 30-120°C for 1-36 hours, with optimal conditions maintained at 50-100°C to minimize side reactions [2]. The process yields L-carnitine hydrochloride solution, which undergoes subsequent crystallization and purification steps [2]. Overall reaction yields typically achieve 70-88% efficiency, with optimized protocols reaching 83-88% yield and product purities exceeding 99% [2] [6].
Parameter | Classical Epichlorohydrin Route | Optimized Conditions | Reference |
---|---|---|---|
Temperature Range (°C) | 0-150 | 20-100 | [2] [6] |
Reaction Time (hours) | 0.5-36 | 4-8 | [2] [6] |
Pressure (MPa) | 0.05-2.0 | 0.4-0.5 | [2] [6] |
Molar Ratio (Epichlorohydrin:HCN:Trimethylamine) | 1:1.0-2.0:1.0-4.0 | 1:1.11:1.54 | [2] [6] |
Catalyst Type | Basic catalysts (oxides, hydroxides) | Triethylamine | [2] [6] |
Solvent System | Ethanol/Methanol | Ethanol | [2] [6] |
Yield (%) | 70-88 | 83-88 | [2] [6] |
Product Purity (%) | 97-99 | 99+ | [2] [6] |
Enantioselective synthesis methodologies for carnitine derivatives have gained significant attention due to the biological importance of stereochemical purity [11] [12]. The classical epichlorohydrin route can be modified to incorporate chiral precursors, enabling the preferential formation of specific enantiomers [14] [16]. One prominent approach utilizes S-epichlorohydrin as the chiral starting material, which can be obtained through kinetic resolution of racemic epichlorohydrin using Jacobsen cobalt-salen catalysts [5] [6].
The enantioselective synthesis commences with the preparation of optically pure S-epichlorohydrin through asymmetric ring-opening reactions [5]. This chiral precursor undergoes subsequent reaction with trimethylamine and sodium cyanide under controlled conditions to yield L-carnitine derivatives with high enantiomeric excess [5] [9]. The stereochemical outcome of the reaction depends critically on the absolute configuration of the starting epichlorohydrin and the reaction conditions employed [16].
Advanced synthetic strategies have incorporated chiral auxiliaries and asymmetric catalysis to enhance enantioselectivity [14] [17]. The condensation of glycerol with chiral amine derivatives provides an alternative route for stereoselective carnitine synthesis [14] [17]. This methodology involves the reaction of glycerol with camphor-derived sulfonylamine reagents under acidic conditions, followed by subsequent transformations to yield optically active carnitine products [14] [17].
The use of R-3-chloro-1,2-propanediol as a chiral starting material represents another significant advancement in enantioselective synthesis [16]. This approach utilizes the chiral diol as a key intermediate, which undergoes cyclic sulfite formation followed by nucleophilic substitution with trimethylamine [16]. The resulting products exhibit high optical purity and provide efficient access to L-carnitine derivatives [16].
Biotechnological approaches have emerged as promising alternatives for enantioselective carnitine production [8] [11]. Engineered Escherichia coli strains expressing carnitine biosynthesis enzymes from Neurospora crassa enable de novo L-carnitine synthesis from renewable feedstocks [8]. These biocatalytic systems achieve L-carnitine production through a four-step enzymatic cascade involving trimethyllysine hydroxylase, aldolase, aldehyde dehydrogenase, and gamma-butyrobetaine hydroxylase [8].
Industrial-scale production of DL-carnitine hydrochloride faces numerous technical and economic challenges that require sophisticated process optimization strategies [18] [19]. The inherent hygroscopic nature of carnitine compounds creates significant handling difficulties during manufacturing operations, leading to powder flow problems and storage stability issues [20] [38]. Manufacturing facilities must implement specialized environmental controls to maintain product quality and prevent moisture uptake during processing [20].
Scale-up considerations for epichlorohydrin-based synthesis involve complex heat and mass transfer phenomena that affect reaction selectivity and yield [35] [36]. The highly exothermic nature of the ring-opening reaction necessitates precise temperature control systems to prevent thermal runaway and side product formation [2]. Industrial reactors typically employ jacket cooling or internal heat exchangers to maintain optimal reaction temperatures throughout the reaction mass [19].
Process intensification strategies have focused on optimizing reaction parameters to maximize productivity while minimizing environmental impact [35] [36]. Advanced reactor designs including continuous flow systems and microreactor technology enable improved heat and mass transfer characteristics [35]. These innovations allow for more precise control of reaction conditions and reduction in overall reaction times [36].
The integration of metabolic engineering approaches has shown promise for biotechnological production scaling [35] [37]. Optimized bioprocess conditions including dilution rate control, substrate concentration management, and oxygen availability significantly influence carnitine production rates [35] [36]. Mathematical modeling using Biochemical System Theory and Indirect Optimization Methods has identified critical control points for maximizing production efficiency [35] [36].
Downstream processing challenges include the efficient separation and purification of carnitine products from complex reaction mixtures [18] [19]. The removal of cyanide-containing waste streams represents a major environmental concern requiring specialized treatment technologies [2] [7]. Alternative synthetic routes that eliminate cyanide usage have been developed to address these environmental challenges [2].
Energy optimization represents another critical aspect of industrial production [18]. The multiple heating and cooling cycles required for synthesis, crystallization, and purification consume significant energy resources [19]. Process integration strategies including heat recovery and solvent recycling have been implemented to improve overall energy efficiency [19].
Quality control systems must address the challenge of maintaining consistent product specifications across large production batches [19] [20]. Real-time monitoring of critical quality attributes including enantiomeric purity, moisture content, and crystalline form ensures product compliance with pharmaceutical standards [24] [26].
The production of pharmaceutical-grade DL-carnitine hydrochloride requires sophisticated purification methodologies to achieve the stringent purity specifications demanded by regulatory authorities [21] [24]. Multiple purification techniques are typically employed in sequence to remove process-related impurities, unreacted starting materials, and degradation products [23] [24].
Recrystallization represents the primary purification method for achieving pharmaceutical-grade purity [23]. Methanol-based recrystallization at low temperatures (-10 to -12°C) through multiple cycles consistently yields products with 99.4-99.8% purity and recovery rates of 70-80% [23]. The crystallization process involves dissolving crude carnitine hydrochloride in hot methanol, followed by controlled cooling to precipitate pure crystals [23]. Alternative solvents including ethanol provide comparable purification efficiency with recovery rates of 82-95% [23] [24].
Ion exchange chromatography serves as an effective complementary purification technique [23] [43]. Cation exchange resins selectively bind carnitine species while allowing neutral and anionic impurities to pass through [43]. This method achieves purities of 98.5-99.0% with recovery rates of 85-95% [23] [43]. The technique proves particularly valuable for removing trace metal contaminants and residual catalysts [43].
Reverse-phase high-performance liquid chromatography provides both analytical and preparative purification capabilities [24] [42] [45]. C18 columns with phosphate buffer mobile phases enable baseline separation of carnitine from structurally related impurities [24] [42]. Preparative-scale chromatography achieves purities exceeding 99% with recovery rates of 77-85% [24] [42] [45].
Diastereoselective crystallization using chiral resolving agents enables the separation of L-carnitine and D-carnitine enantiomers [23]. Dibenzoyl-D-tartaric acid serves as an effective chiral resolving agent, forming diastereomeric salts with different solubilities [23]. This technique achieves high optical purities exceeding 99% through controlled crystallization at low temperatures [23].
Solid-phase extraction employs specialized cartridges filled with cation exchange materials to isolate carnitine derivatives from complex matrices [22] [45]. The technique utilizes pH-controlled elution to achieve selective separation with recovery rates of 80-90% [22] [45]. Derivatization with fluorescent reagents such as 1-aminoanthracene enhances detection sensitivity and purification efficiency [22] [42].
Method | Conditions | Purity Achieved (%) | Recovery (%) | Reference |
---|---|---|---|---|
Recrystallization from Methanol | -10 to -12°C, multiple cycles | 99.4-99.8 | 70-80 | [23] |
Recrystallization from Ethanol | Room temperature to 50°C | 99.0-99.5 | 82-95 | [23] [24] |
Ion Exchange Chromatography | Cation exchange resins | 98.5-99.0 | 85-95 | [23] [43] |
Reverse Phase HPLC | C18 column, phosphate buffer | 99.0+ | 77-85 | [24] [42] [45] |
Crystallization at Low Temperature | Below -10°C with chiral acids | 99.5+ | 73-78 | [23] |
Solid Phase Extraction | Cation exchange cartridges | 97-99 | 80-90 | [22] [45] |
Diastereoselective Crystallization | With dibenzoyl-D-tartaric acid | 99.0+ | 62-78 | [23] |
Advanced purification protocols incorporate multiple techniques in sequence to achieve maximum purity [23] [24]. The combination of initial recrystallization followed by chromatographic polishing consistently produces pharmaceutical-grade material meeting international pharmacopeial standards [24] [26]. Quality control testing using stability-indicating analytical methods ensures that purified products maintain their specifications throughout their intended shelf life [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₆ClNO₃ | [1] [3] [29] |
Molecular Weight (g/mol) | 197.66 | [1] [3] [29] |
CAS Number | 461-05-2 | [1] [3] [29] |
Appearance | White to off-white powder/crystals | [29] [30] [33] |
Melting Point (°C) | 194-200 | [1] [3] [29] [30] |
pH (100 g/L in H₂O) | 1.8-2.5 | [1] [3] [33] |
Solubility in Water (mg/mL) | 40 (202.36 mM) | [31] [34] |
Solubility in DMSO (mg/mL) | 40 (202.36 mM) | [31] [34] |
Solubility in Ethanol (mg/mL) | 40 (202.36 mM) | [31] [34] |
Storage Temperature (°C) | 2-30 | [1] [3] |
Hygroscopicity | Hygroscopic | [32] [44] |
Optical Activity | Racemic (no optical activity) | [49] |
Irritant